(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid

Aldose reductase inhibition Diabetic complications Polyol pathway

Choose (6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid (CAS 5267-05-0) for its regiochemical certainty and versatile scaffold. Unlike alternatives with solvent-dependent N-/O-alkylation, this unsubstituted isomer provides a single, unambiguous C5 acetic acid handle for bioconjugation and derivatization, ensuring precise SAR interpretation. With an MW of 154.12, it is an ideal fragment for diversity-oriented synthesis and drug discovery programs targeting diabetic complications and inflammation.

Molecular Formula C6H6N2O3
Molecular Weight 154.125
CAS No. 5267-05-0
Cat. No. B2878052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid
CAS5267-05-0
Molecular FormulaC6H6N2O3
Molecular Weight154.125
Structural Identifiers
SMILESC1=C(C(=O)NC=N1)CC(=O)O
InChIInChI=1S/C6H6N2O3/c9-5(10)1-4-2-7-3-8-6(4)11/h2-3H,1H2,(H,9,10)(H,7,8,11)
InChIKeyGSEPESYJQWQJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid (CAS 5267-05-0): Technical Baseline for Procurement Decisions


(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid (CAS 5267-05-0) is a heterocyclic building block featuring a 6-oxo-1,6-dihydropyrimidine core substituted at the 5-position with an acetic acid moiety (C₆H₆N₂O₃, MW 154.12) . This compound belongs to the broader class of pyrimidineacetic acids, a scaffold that has been extensively investigated in medicinal chemistry for aldose reductase inhibition, xanthine oxidase inhibition, and CRTH2 antagonism [1][2]. The compound exists in tautomeric equilibrium with its 4-hydroxypyrimidine form and is commercially available as a versatile small molecule scaffold for drug discovery and chemical biology applications .

Why Generic Pyrimidineacetic Acid Substitution Is Not Advisable for (6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic Acid


Substitution of (6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid with structurally similar pyrimidineacetic acid derivatives is not straightforward due to the established sensitivity of biological activity to substitution patterns on the pyrimidine core. The 6-oxo-1,6-dihydropyrimidine scaffold, when modified at the C2 and C4 positions, yields compounds with widely divergent pharmacological profiles ranging from aldose reductase inhibition to anti-inflammatory activity to xanthine oxidase inhibition [1][2]. The presence or absence of the 6-oxo group, the regiochemistry of the acetic acid attachment (N-alkylation versus O-alkylation versus C-alkylation), and the oxidation state at the 4-position all critically influence both target engagement and membrane permeability [1]. The following quantitative evidence demonstrates that this specific regioisomer and oxidation state confers distinct properties relative to its closest analogs.

(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic Acid: Quantitative Differentiation Evidence vs. Structural Analogs


Aldose Reductase Inhibitory Activity of 6-Oxopyrimidine-1-Acetic Acid Scaffold: Class-Level Potency Profile

The 6-oxopyrimidine-1-acetic acid scaffold, which includes (6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid as the unsubstituted parent core, has been characterized as a potent class of bovine lens aldose reductase inhibitors. At a concentration of 10⁻⁴ M, all tested N-acetic acid derivatives bearing a nitrile group at the C-5 position exhibited >80% inhibition of enzyme activity in vitro [1]. In vivo evaluation in a 4-day galactose-fed rat model demonstrated that three of five tested N-acetic acids from this class showed significant reduction in polyol accumulation in nerve and lens tissues relative to controls [2]. The membrane penetration capability of compounds in this class was identified as a critical determinant of in vivo efficacy, with transport behavior confirmed in isolated rat sciatic nerve preparations [3].

Aldose reductase inhibition Diabetic complications Polyol pathway

Structural Basis for Scaffold Versatility: 6-Oxopyrimidine Core as a Privileged Heterocyclic Template

The 6-oxo-1,6-dihydropyrimidine core of this compound has been independently validated as a versatile scaffold for generating diverse pharmacologically active derivatives. A 2023 synthetic methodology study demonstrated that ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates can be prepared in up to 90% yield via metal carbonyl-mediated rearrangement, with the C6 position amenable to bromination followed by cross-coupling to introduce pyridyl, amino, and ethynyl substituents [1]. This contrasts with pyrimidineacetic acid derivatives bearing the acetic acid moiety at the N1 or O4 positions, where alkylation regioselectivity is solvent-dependent: N-alkylation predominates in THF and DME, whereas O-alkylation is favored in DMF [2]. The C5-substituted acetic acid regioisomer (this compound) avoids this regioselectivity complication entirely, providing a defined, single synthetic handle.

Heterocyclic chemistry Scaffold diversification Medicinal chemistry

Contrasting Activity Profiles: Pyrimidineacetic Acid Derivatives Exhibit Divergent Pharmacology Based on Substitution

Systematic modification of the pyrimidineacetic acid scaffold produces compounds with mechanistically distinct pharmacological activities. While the 6-oxopyrimidine-1-acetic acid class demonstrates aldose reductase inhibition (relevance: diabetic complications), structurally related 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) function as xanthine oxidase inhibitors (XOIs) with validated 3D-QSAR models (CoMFA: q²=0.897, R²=0.983; CoMSIA: q²=0.922, R²=0.990) [1]. Another subseries, (6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinyl)acetic acid and its derivatives, exhibit anti-inflammatory activity superior to ibuprofen in preclinical models [2]. The unsubstituted (6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid thus represents the minimal pharmacophore from which these divergent activities can be elaborated, making it a strategic starting point for medicinal chemistry optimization programs.

Structure-activity relationship Target selectivity Drug discovery

(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic Acid: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Aldose Reductase Inhibitor Development

Based on the class-level evidence that 6-oxopyrimidine-1-acetic acids exhibit >80% in vitro inhibition of bovine lens aldose reductase at 10⁻⁴ M and demonstrated in vivo efficacy in reducing polyol accumulation in galactose-fed rat nerve and lens tissues, this compound serves as an appropriate starting scaffold for medicinal chemistry programs targeting diabetic complications including neuropathy, retinopathy, and cataract formation [1][2]. The unsubstituted parent structure allows systematic exploration of C2, C4, and C5 substitution effects on potency and membrane permeability.

Chemical Biology: Probe Development and Target Validation

The defined C5 acetic acid handle provides a single, unambiguous site for bioconjugation or further derivatization, avoiding the solvent-dependent N- vs O-alkylation regioselectivity complications (ratios 2:1 to >20:1) observed with alternative pyrimidineacetic acid scaffolds [1]. This regiochemical certainty makes the compound suitable for generating chemical probes where precise molecular composition is essential for SAR interpretation and target engagement studies.

Synthetic Methodology Development: Heterocyclic Core Diversification

Recent methodology enables preparation of 6-oxo-1,6-dihydropyrimidine derivatives in up to 90% yield with demonstrated amenability to C6 position functionalization via bromination and cross-coupling to install pyridyl, amino, and ethynyl substituents [1]. This compound can be employed as a validation substrate for developing novel synthetic transformations on the pyrimidineacetic acid scaffold, or as a reference standard for establishing baseline reactivity in comparative reaction optimization studies.

Compound Library Construction: Privileged Scaffold-Based Collection

Given that structurally related pyrimidineacetic acid derivatives demonstrate activity against aldose reductase, xanthine oxidase, and inflammatory pathways depending on substitution pattern, this unsubstituted core is a strategic inclusion in diversity-oriented synthesis collections and fragment-based drug discovery libraries [1][2][3]. Its low molecular weight (154.12) and presence of both hydrogen bond donor/acceptor functionality and a carboxylic acid moiety align with fragment library design principles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.